molecular formula C13H14N2S B2862432 3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 5955-39-5

3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2862432
CAS RN: 5955-39-5
M. Wt: 230.33
InChI Key: QJHLSXXGFICROR-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a chemical compound with the molecular formula C13H14N2S . It has a molecular weight of 230.33 . The compound contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 imine (aromatic) .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is characterized by the presence of a spirocyclic system, which includes two rings of different sizes sharing a single atom . The compound also contains an aromatic phenyl group and a thione functional group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.33 . The InChI code for the compound is 1S/C13H14N2S/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16) .

Scientific Research Applications

Structural and Spectral Characteristics

  • The study by Enchev et al. (2017) investigates the structural and spectral characteristics of related diazaspiro compounds. They examine the differences in tautomeric forms in solid-state and in solution, which is crucial for understanding their chemical behavior.

Anticonvulsant Potential

  • Research by Lazić et al. (2017) explores the structure-property relationship of diazaspiro[4.4]nonane derivatives. They suggest potential applications as anticonvulsant agents, highlighting the importance of understanding their structure-activity relationship.

Photochemical Properties

  • Schönberg et al. (1980) discuss the stability of diazaspiro compounds against irradiation and their reactivity under photochemical conditions. This information is significant for applications in photochemistry and materials science.

Synthesis and Crystal Structure

  • Studies by Shivachev et al. (2006) and Silaichev et al. (2013) focus on the synthesis and crystal structure of spiro compounds. Such studies are critical for developing new synthetic methods and understanding the molecular arrangement of these compounds.

Novel Synthesis Approaches

  • The work of Metwally et al. (2011) presents innovative methods for synthesizing diazaspiro compounds. This research contributes to the development of new pharmaceuticals and materials.

Potential in Treating Chemokine-Mediated Diseases

  • Norman (2007) discusses the potential of certain diazaspiro derivatives as antagonists for treating chemokine-mediated diseases, indicating their therapeutic applications.

Pharmacological and Biological Screening

  • The study by Bhat et al. (2014) on novel benzodiazepine derivatives explores their antimicrobial, analgesic, and anti-inflammatory activities. Research like this is vital for discovering new drugs.

properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHLSXXGFICROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

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